1,4-Cyclohexanediol, 1-ethynyl-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-ethynylcyclohexane-1,4-diol |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h1,7,9-10H,3-6H2 |
InChI Key |
IBUGAQLPTIOAQU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC(CC1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Cyclohexanediol, 1 Ethynyl
Strategies for the Construction of the Cyclohexane-1,4-diol Core
The formation of the cyclohexane-1,4-diol structure is a fundamental prerequisite for the synthesis of 1-ethynyl-1,4-cyclohexanediol. This core can be assembled through various synthetic routes, often involving the intermediacy of 1,4-cyclohexanedione (B43130).
One primary strategy involves the catalytic hydrogenation of hydroquinone (B1673460). This method can be performed using a ruthenium-based catalyst, offering a green chemistry approach by avoiding toxic organic solvents. google.com Reaction conditions can be optimized for temperature and pressure to achieve good yields. google.com Another approach utilizes a skeletal nickel catalyst for the hydrogenation of hydroquinone to produce 1,4-cyclohexanediol (B33098), which can then be oxidized to 1,4-cyclohexanedione if needed. google.com
Alternatively, 1,4-cyclohexanedione itself is a key precursor. Its synthesis can be accomplished through the self-condensation of diethyl succinate (B1194679) using a sodium ethoxide catalyst, which forms 2,5-dicarbethoxy-1,4-cyclohexanedione. orgsyn.orgchemicalbook.com This intermediate is then subjected to hydrolysis and decarboxylation to yield 1,4-cyclohexanedione. orgsyn.orgwikipedia.org
Further methods for obtaining the cyclohexane-1,4-diol skeleton include the reduction of 1,4-cyclohexanedione. The choice of reducing agent is crucial for controlling the stereochemistry of the resulting diol. For instance, a method for synthesizing cis-1,4-cyclohexanediol with high selectivity has been developed, which is important for applications where specific stereoisomers are required. google.com Additionally, renewable resources are being explored, with methods developed to produce 1,4-cyclohexanediol from lignin-derived compounds using a RANEY® Ni catalyst. rsc.org
| Precursor | Reagents/Catalyst | Product | Yield | Reference |
| Hydroquinone | Ru/C, H₂ | 1,4-Cyclohexanediol | 45.8% - 53.1% | google.com |
| Diethyl Succinate | 1. NaOEt; 2. H₂O, Heat | 1,4-Cyclohexanedione | 81–89% (from diester) | orgsyn.org |
| Hydroquinone | 1. Skeletal Ni, H₂; 2. H₂O₂ | 1,4-Cyclohexanedione | High | google.com |
| Lignin Dimers/Oligomers | RANEY® Ni | 1,4-Cyclohexanediol | 86.5% (molar) | rsc.org |
Introduction of the Ethynyl (B1212043) Moiety
With the cyclohexane-1,4-diol or dione (B5365651) core established, the next critical step is the introduction of the ethynyl group (C≡CH). This is typically achieved through nucleophilic addition of an acetylide anion to a carbonyl group.
Alkynylation Reactions with Carbonyl Precursors
The most direct route to 1,4-cyclohexanediol, 1-ethynyl- involves the alkynylation of a ketone precursor. The ideal starting material for this step is a monoprotected 1,4-cyclohexanedione, such as 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal, to ensure that the ethynylation occurs at only one of the two carbonyl positions. google.com The reaction involves treating the ketone with an acetylide source.
A classic method for this transformation is the reaction with sodium acetylide in liquid ammonia. wikipedia.org This procedure has been successfully used for the ethynylation of cyclohexanone (B45756) to produce 1-ethynylcyclohexanol and is directly applicable to a monoprotected 1,4-cyclohexanedione. wikipedia.org Another established method involves the condensation of ketones with acetylene (B1199291) under pressure, using alkali metal hydroxides as promoters, which can also be applied to cyclohexanone derivatives. google.com The reaction proceeds by the nucleophilic attack of the acetylide ion on the electrophilic carbonyl carbon, followed by an acidic work-up to protonate the resulting alkoxide and yield the tertiary alcohol.
| Carbonyl Precursor | Reagents | Product | Reference |
| Cyclohexanone | 1. NaC≡CH, liq. NH₃; 2. Acid work-up | 1-Ethynylcyclohexanol | wikipedia.org |
| Cyclohexanone | Acetylene, Alkali Metal Hydroxide, Pressure | 1-Ethynylcyclohexanol | google.com |
Stereocontrol in Ethynyl Group Installation
The addition of the ethynyl group to a substituted cyclohexanone ring, such as a 4-hydroxycyclohexanone (B83380) derivative, raises the issue of stereocontrol. The incoming nucleophile can attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of two diastereomeric products (cis and trans isomers with respect to the 4-hydroxy group).
The stereochemical outcome of such additions is influenced by several factors, including steric hindrance and electronic effects. The dynamic nature of the cyclohexane (B81311) ring, which interconverts between chair and boat conformations, also plays a crucial role in determining the accessibility of the carbonyl group. nih.gov The steric bulk of the nucleophile and the substituents already on the ring can dictate the preferred trajectory of attack. For instance, larger nucleophiles tend to favor equatorial attack to avoid steric clashes.
Achieving high stereoselectivity often requires carefully chosen reaction conditions or the use of chiral auxiliaries or catalysts. While specific studies on the stereocontrolled ethynylation of 4-hydroxycyclohexanone to give 1,4-cyclohexanediol, 1-ethynyl- are not widely reported, principles from related systems can be applied. For example, strategies used in the stereoselective synthesis of other complex alkaloids containing substituted cyclohexane rings often rely on substrate control or chiral reagents to direct the approach of the nucleophile. nih.gov The development of a stereoselective synthesis for this specific target would likely involve exploring various acetylide reagents and optimizing solvent and temperature conditions to favor the formation of one diastereomer over the other.
Derivatization from Related Cyclohexanol and Cyclohexanedione Precursors
Alternative synthetic strategies can be envisioned that involve the formation of the ethynyl alcohol moiety before or concurrently with the establishment of the final diol structure. These routes rely on functional group interconversions or transformations from closely related precursors.
Functional Group Interconversions on the Cyclohexane Ring
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the modification of a molecule's functional groups at a late stage. reachemchemicals.comsolubilityofthings.com In the context of synthesizing 1,4-cyclohexanediol, 1-ethynyl-, one could start with a cyclohexane ring that already possesses the ethynyl group and another functional group at the C-4 position. This other functional group could then be converted into a hydroxyl group.
For example, a synthesis could commence with the ethynylation of 4-carbomethoxycyclohexanone. The resulting 1-ethynyl-4-carbomethoxycyclohexanol could then be subjected to ester hydrolysis followed by reduction of the carboxylic acid to afford the target diol. This approach provides flexibility and can be advantageous if the precursor with the alternative functional group is more readily accessible or if the desired stereochemistry at C-4 is easier to establish prior to the introduction of the second hydroxyl group. The ability to interconvert functional groups is a cornerstone of modern drug discovery and complex molecule synthesis. nih.govresearchgate.net
Transformations from 1-Ethynyl-1-cyclohexanol (B41583) Analogues
Another viable synthetic pathway begins with a precursor that already contains the 1-ethynyl-1-cyclohexanol substructure. wikipedia.orgnih.govchemspider.comsigmaaldrich.com The task then becomes the introduction of a hydroxyl group at the C-4 position. A potential starting material for such a route could be 1-ethynyl-4-cyclohexanone. This intermediate could be synthesized and then subjected to a stereoselective reduction of the ketone at C-4 to yield the desired 1,4-cyclohexanediol, 1-ethynyl-. The choice of reducing agent would be critical in controlling the stereochemistry of the newly formed secondary alcohol.
Alternatively, transformations can be performed on derivatives of 1-ethynylcyclohexanol that bear a different functional group at the 4-position, which can then be converted to a hydroxyl group. Such multi-step transformations are common in the synthesis of complex molecules and allow for the strategic construction of the target compound from more accessible starting materials. nih.govresearchgate.net
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. While specific research on the green synthesis of 1,4-Cyclohexanediol, 1-ethynyl- is not yet prevalent in publicly available literature, we can extrapolate potential sustainable pathways based on the synthesis of its precursors, namely 1,4-cyclohexanedione and the general process of ethynylation. The development of environmentally benign methods is crucial for minimizing the environmental impact of chemical production.
A promising green approach to synthesize the precursor, 1,4-cyclohexanedione, involves the catalytic hydrogenation of hydroquinone. This method utilizes water as a solvent, avoiding the need for toxic and harmful organic solvents. The reaction conditions are relatively mild, and the catalyst, often a supported transition metal, can be recovered and reused, which aligns with the green chemistry principle of waste prevention and catalysis. For instance, a patented process describes the preparation of 1,4-cyclohexanedione from 1,4-cyclohexanediol using hydrogen peroxide as an oxidant, which is considered a green oxidizing agent as its byproduct is water. google.com
Another sustainable avenue for producing a key precursor, 1,4-cyclohexanediol, involves the utilization of renewable resources. Researchers have developed a catalytic methodology to transform lignin-derived dimers and oligomers into 1,4-cyclohexanediol. rsc.org This approach addresses the critical goal of valorizing biomass and reducing reliance on fossil fuel-based feedstocks.
The ethynylation step, which would theoretically convert 1,4-cyclohexanedione to 1,4-Cyclohexanediol, 1-ethynyl-, can also be approached from a green chemistry perspective. Traditional ethynylation reactions often employ stoichiometric amounts of strong bases in volatile organic solvents. Future research could focus on developing catalytic systems that can facilitate this transformation under milder conditions and with higher atom economy. The use of flow chemistry and alternative energy sources like microwave or ultrasound irradiation could also contribute to a more sustainable synthesis.
The following table summarizes potential green and sustainable approaches for the synthesis of the precursors to 1,4-Cyclohexanediol, 1-ethynyl-.
| Precursor | Starting Material | Key Green Chemistry Principles | Research Findings |
| 1,4-Cyclohexanedione | Hydroquinone | Use of renewable feedstocks (if hydroquinone is from a bio-based source), catalysis, use of safer solvents (water), waste prevention. | Catalytic hydrogenation in water followed by oxidation with H2O2. google.com |
| 1,4-Cyclohexanediol | Lignin-derived compounds | Use of renewable feedstocks, catalysis. | Catalytic transformation of lignin-derived dimers and oligomers. rsc.org |
| 1,4-Cyclohexanediol, 1-ethynyl- (Theoretical) | 1,4-Cyclohexanedione | Catalysis, atom economy, safer solvents, energy efficiency. | Development of catalytic ethynylation methods would be a key research area. |
Advanced Reaction Chemistry of 1,4 Cyclohexanediol, 1 Ethynyl
Transformations Involving the Ethynyl (B1212043) Group
The terminal alkyne functionality in 1-ethynylcyclohexane-1,4-diol is the primary site for carbon-carbon and carbon-heteroatom bond formation, enabling its use in constructing more complex molecular architectures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming 1,4-disubstituted 1,2,3-triazoles. jenabioscience.commdpi.com This reaction is known for its reliability, mild reaction conditions, and high functional group tolerance, making it ideal for the modification of complex molecules like 1-ethynylcyclohexane-1,4-diol. jenabioscience.comnih.gov
The reaction involves the coupling of the terminal alkyne of 1-ethynylcyclohexane-1,4-diol with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. jenabioscience.comnih.gov The presence of the hydroxyl groups on the cyclohexane (B81311) ring is generally well-tolerated and can enhance the solubility of the molecule in the protic media often used for these reactions. nih.gov The resulting triazole-linked product retains the diol functionality for further transformations.
Table 1: Representative Conditions for CuAAC Reaction
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | CuSO₄ / Sodium Ascorbate | jenabioscience.comnih.gov |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | jenabioscience.com |
| Solvent | Buffer solutions, t-BuOH/H₂O, Toluene/Water | nih.govnih.gov |
| Temperature | Room Temperature to Reflux | nih.govresearchgate.net |
This table presents typical conditions for the CuAAC reaction. The use of a ligand like THPTA can accelerate the reaction and protect biomolecules from oxidative damage if used in a bioconjugation context. jenabioscience.com
Palladium-Mediated Coupling Reactions
The terminal alkyne serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or other alkynyl groups.
Sonogashira Coupling: This is one of the most important reactions for terminal alkynes, involving the coupling with aryl or vinyl halides. organic-chemistry.org For 1-ethynylcyclohexane-1,4-diol, this reaction would typically employ a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as an amine. organic-chemistry.orgyoutube.com This method provides a direct route to synthesize aryl- or vinyl-substituted alkynes while preserving the diol structure.
Heck Coupling: In a Heck-type reaction, the alkyne can couple with an aryl halide where a hydrogen on the alkyne is replaced by the aryl group. youtube.com
Dehydrogenative Coupling: Palladium acetate, in the presence of a silver additive, can catalyze the dehydrocoupling of terminal alkynes with secondary phosphine (B1218219) oxides, leading to the formation of alkynylphosphine oxides. nih.gov This reaction opens a pathway to phosphorus-containing derivatives of 1-ethynylcyclohexane-1,4-diol.
Table 2: Examples of Palladium-Mediated Coupling Reactions for Terminal Alkynes
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira | Aryl/Vinyl Halide | Pd(PPh₃)₄ / CuI / Amine | Internal Alkyne | organic-chemistry.org |
| Stille | Organotin Reagent | Pd Catalyst | Internal Alkyne | youtube.com |
| Suzuki | Organoboron Reagent | Pd Catalyst | Internal Alkyne | youtube.com |
| Dehydrogenative | H-P(O)R₂ | Pd(OAc)₂ / Ag Additive | Alkynylphosphine Oxide | nih.gov |
This table summarizes several key palladium-catalyzed reactions applicable to the ethynyl group, highlighting the diversity of structures that can be accessed.
Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration)
Hydrofunctionalization reactions involve the addition of H-X across the carbon-carbon triple bond, offering pathways to ketones, aldehydes, and vinyl derivatives.
Hydration: The acid-catalyzed hydration of the terminal alkyne in 1-ethynylcyclohexane-1,4-diol would follow Markovnikov's rule to produce a methyl ketone adjacent to the C1 hydroxyl group. This transformation typically uses mercury(II) salts as catalysts, although greener alternatives are actively being researched.
Hydroboration-Oxidation: In contrast to hydration, the hydroboration of the alkyne with reagents like borane (B79455) (BH₃) or catecholborane, followed by oxidative workup (e.g., with hydrogen peroxide), results in the anti-Markovnikov addition of water. This sequence would yield an aldehyde, providing a complementary method to hydration for producing carbonyl compounds.
Hydrosilylation: Platinum catalysts, such as PtCl₂, can facilitate the hydrosilylation of propargylic alcohols, leading to the formation of vinyl silanes with high regio- and stereoselectivity. rsc.org This reaction is highly tolerant of other functional groups, making it suitable for the diol structure. The resulting vinyl silanes are versatile intermediates for further cross-coupling reactions. capes.gov.br
Polymerization Pathways via Alkyne Functionality
The ethynyl group of 1-ethynylcyclohexane-1,4-diol can participate in polymerization reactions to create novel functional polymers with conjugated backbones and pendant diol groups. rsc.orgresearchgate.net These hydroxyl groups can serve as sites for cross-linking or for further post-polymerization modification.
Transition metal catalysts, including those based on rhodium, palladium, molybdenum, and tungsten, are effective for the polymerization of substituted acetylenes. oup.com The resulting polymers, such as poly(1-ethynylcyclohexane-1,4-diol), would feature a polyacetylene backbone with pendant cyclohexanediol units. These materials could have interesting properties for applications in materials science, such as serving as functional membranes or organic semiconductors. oup.com Additionally, alkyne-based click polymerization, such as hydroxyl-yne click polymerization, offers a powerful tool for creating functional polymers under mild conditions. rsc.orgresearchgate.net
Recent advances have also enabled the direct synthesis of cyclic polyacetylenes from alkyne monomers using specific tungsten or tantalum-based catalysts. nih.gov Applying this to 1-ethynylcyclohexane-1,4-diol could lead to novel cyclic polymers with unique topologies and properties.
Reactions at the Hydroxyl Centers
1-ethynylcyclohexane-1,4-diol possesses two distinct hydroxyl groups: a tertiary alcohol at C1, which is also a propargylic alcohol, and a secondary alcohol at C4. This difference in steric hindrance and electronic environment allows for selective reactions.
Esterification and Etherification Reactions
Esterification: Selective esterification can be achieved by exploiting the different reactivities of the tertiary and secondary alcohols. Generally, secondary alcohols are more reactive towards esterification than sterically hindered tertiary alcohols. researchgate.net Using mild coupling reagents and controlling stoichiometry can favor mono-esterification at the more accessible C4 secondary hydroxyl group. organic-chemistry.org For instance, using coupling agents like TBTU can achieve selective monoesterification of diols. organic-chemistry.org Conversely, forcing conditions or using highly reactive acylating agents could lead to diester formation. The Mitsunobu reaction offers another route for esterification, though it typically proceeds with inversion of configuration at a stereocenter, which would be relevant if the starting diol is chiral. acs.orgnih.gov
Etherification: Similar to esterification, the secondary hydroxyl group at C4 is expected to be more readily etherified than the sterically encumbered tertiary hydroxyl at C1. Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide, would likely occur preferentially at the C4 position under controlled conditions. Acid-catalyzed etherification is also possible but can be complicated by elimination side reactions, especially with tertiary alcohols. masterorganicchemistry.com Iron(III) triflate has been reported as an efficient catalyst for the direct, dehydrative etherification of alcohols, allowing for the synthesis of both symmetrical and unsymmetrical ethers. nih.govacs.org This method could potentially be applied to selectively form ethers from the secondary alcohol or to form unsymmetrical di-ethers.
Table 3: Reactivity of Hydroxyl Groups in 1-ethynylcyclohexane-1,4-diol
| Position | Alcohol Type | Relative Reactivity (General) | Notes |
|---|---|---|---|
| C1 | Tertiary, Propargylic | Lower | Sterically hindered. Prone to elimination under acidic conditions. masterorganicchemistry.com |
| C4 | Secondary | Higher | More accessible for nucleophilic attack and ester/ether formation. researchgate.netgoogle.com |
This table provides a simplified comparison of the expected reactivity of the two hydroxyl centers in the molecule, which guides the strategy for selective modification.
Formation of Cyclic Ethers and Acetals
Cyclic Ethers: The 1,4-diol arrangement is ideal for the formation of five-membered cyclic ethers (tetrahydrofuran derivatives) through intramolecular cyclization. This can be achieved via an intramolecular Williamson ether synthesis, where one alcohol is converted into a leaving group (e.g., a tosylate) and the other acts as a nucleophile under basic conditions. Alternatively, acid-catalyzed dehydration can promote cyclization. unive.itgoogle.com The reaction of 1,4-diols with dimethyl carbonate in the presence of a base is another effective method for synthesizing the corresponding cyclic ethers. unive.it For 1-ethynyl-1,4-cyclohexanediol, this cyclization would result in an oxabicyclic system, specifically a substituted oxaspiro[4.5]decane.
Cyclic Acetals: While the diol itself does not form an acetal (B89532) intramolecularly, it can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals. chemtube3d.comlibretexts.org This reaction serves as a common method for protecting diols. youtube.com Reacting 1-ethynyl-1,4-cyclohexanediol with a ketone like acetone, for example, would yield a spiro-acetal, effectively protecting both hydroxyl groups simultaneously. The formation of cyclic acetals is typically a reversible equilibrium process, and the removal of water is often necessary to drive the reaction to completion. libretexts.orgyoutube.com
| Reactant(s) | Conditions | Product Type |
| 1-Ethynyl-1,4-cyclohexanediol | Acid catalyst (e.g., H₂SO₄) or Base (e.g., NaH) after tosylation | Oxaspiro[4.5]decane derivative |
| 1-Ethynyl-1,4-cyclohexanediol + Aldehyde/Ketone (e.g., Acetone) | Acid catalyst (e.g., p-TsOH), water removal | Cyclic Acetal (Dioxaspiro derivative) |
Cyclization and Rearrangement Processes
Gold(I) catalysts are exceptionally effective at activating alkyne moieties towards nucleophilic attack, even by relatively weak nucleophiles like alcohols. nih.gov In the case of 1-ethynyl-1,4-cyclohexanediol, a gold(I) catalyst can facilitate an intramolecular hydroalkoxylation reaction. This process involves the coordination of the gold catalyst to the ethynyl group, rendering it highly electrophilic. Subsequent intramolecular attack by either the tertiary or secondary hydroxyl group would lead to a cycloisomerization event. Attack by the C-4 hydroxyl group via a 6-endo-dig cyclization would form a six-membered oxygen-containing ring, resulting in a fused oxabicyclic system. This type of transformation is a powerful method for the rapid construction of complex molecular architectures from relatively simple linear or monocyclic precursors. nih.govrsc.org
The stereochemistry of the starting diol (cis or trans) plays a crucial role in directing the outcome of intramolecular transformations. The spatial relationship between the two hydroxyl groups and the ethynyl group dictates the feasibility and stereochemical course of cyclization reactions. For instance, in a gold-catalyzed cycloisomerization, the cis-isomer, with both hydroxyl groups on the same face of the cyclohexane ring, may exhibit different reactivity or lead to a different stereoisomer of the oxabicyclic product compared to the trans-isomer. mdpi.com The rigid chair-like conformation of the cyclohexane ring places stereochemical constraints on the transition state of the cyclization, allowing for a high degree of stereocontrol in the formation of the new stereocenters in the product. mdpi.com The specific conformation (axial vs. equatorial) of the reacting hydroxyl group and the ethynyl group will significantly influence the activation energy and the preferred reaction pathway.
Metal-Catalyzed Transformations and Organometallic Reactions
The terminal alkyne functionality is a versatile handle for a wide range of metal-catalyzed and organometallic reactions. msu.edu
Formation of Metal Acetylides: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or sodium amide) to form a lithium or sodium acetylide. This organometallic species is a potent nucleophile and can react with various electrophiles. Transmetalation with copper(I) salts generates a copper acetylide, a key intermediate in Glaser and Eglinton couplings.
Sonogashira Coupling: A prominent application is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The 1-ethynyl-1,4-cyclohexanediol can be coupled with aryl or vinyl halides to form more complex structures, creating a new carbon-carbon bond between the alkyne and the halide partner. This reaction is highly valued for its mild conditions and broad functional group tolerance.
Other Metal-Catalyzed Reactions: Besides coupling reactions, the alkyne can participate in other transformations. For example, cobalt-catalyzed Pauson-Khand reactions with an alkene could lead to the formation of a cyclopentenone fused to the cyclohexane ring. Iron-carbonyl complexes can also be formed, modifying the reactivity of the diene system that could be generated from the alkyne. rsc.org
| Reaction Type | Catalyst/Reagent | Reactant Partner | Product Type |
| Acetylide Formation | n-BuLi or NaNH₂ | None | Lithium or Sodium Acetylide |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |
| Catalytic Hydrogenation | Raney Ni | H₂ | 1,4-Cyclohexanediamine (after amination) nih.gov |
Stereochemical Aspects and Conformational Analysis
Cis-Trans Isomerism of the 1,4-Cyclohexanediol (B33098) Scaffold
The presence of two substituents on the C1 and C4 positions of the cyclohexane (B81311) ring allows for the existence of geometric isomers, designated as cis and trans. libretexts.org In the context of 1-ethynyl-1,4-cyclohexanediol, this isomerism relates to the relative spatial orientation of the substituent at carbon 1 (the ethynyl (B1212043) and hydroxyl groups) and the hydroxyl group at carbon 4.
cis-1-ethynyl-1,4-cyclohexanediol : In this isomer, the hydroxyl group at C4 is on the same side of the cyclohexane ring as the hydroxyl group at C1. libretexts.orgontosight.ai
trans-1-ethynyl-1,4-cyclohexanediol : In this isomer, the hydroxyl group at C4 is on the opposite side of the ring relative to the hydroxyl group at C1. libretexts.orgontosight.ai
These isomers are distinct compounds with different physical and chemical properties. The parent compound, 1,4-cyclohexanediol, provides a well-studied model for this type of isomerism, with both its cis and trans forms being well-characterized. nist.govnist.gov A co-crystal containing both cis and trans isomers of 1,4-cyclohexanediol has been structurally characterized, highlighting the distinct hydrogen-bonding patterns of each isomer. nih.gov
Table 1: Properties of cis and trans Isomers of the Parent Scaffold, 1,4-Cyclohexanediol
| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol |
|---|---|---|
| CAS Number | 931-71-5 nist.gov | 6995-79-5 nih.gov |
| Molecular Weight | 116.16 g/mol nist.gov | 116.16 g/mol nih.gov |
| Melting Point | 102-104 °C | 140-143 °C |
| Hydroxyl Group Orientation | (axial, equatorial) or (equatorial, axial) youtube.com | (diequatorial) or (diaxial) |
| Thermodynamic Stability | Less stable | More stable |
Note: Data for melting points can vary slightly between sources. The presented data reflects typical reported ranges.
Conformational Dynamics of the Cyclohexane Ring System
To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar chair conformation. youtube.com In this conformation, the substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). youtube.com These conformations are in a dynamic equilibrium through a process known as a ring flip.
For trans-1-ethynyl-1,4-cyclohexanediol , the most stable chair conformation is the one where both the C1-substituent (ethynyl and hydroxyl groups) and the C4-hydroxyl group occupy equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions. The alternative diaxial conformer is significantly higher in energy and thus negligibly populated at equilibrium.
For cis-1-ethynyl-1,4-cyclohexanediol , the chair conformation must have one substituent group in an axial position and the other in an equatorial position. youtube.com This results in two distinct chair conformations that are in equilibrium:
Conformer A: The C1-substituent is equatorial, and the C4-hydroxyl group is axial.
Conformer B: The C1-substituent is axial, and the C4-hydroxyl group is equatorial.
The relative stability of these two conformers depends on the steric bulk (conformational A-value) of the substituents. Generally, bulkier groups prefer the more spacious equatorial position.
Table 2: Conformational Analysis of 1-ethynyl-1,4-cyclohexanediol Isomers
| Isomer | Chair Conformation 1 | Chair Conformation 2 | Predominant Conformer |
|---|---|---|---|
| trans | diequatorial (stable) | diaxial (unstable) | diequatorial |
| cis | C1-eq, C4-ax | C1-ax, C4-eq | Depends on relative A-values of substituents |
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects, which arise from the interaction between electron orbitals due to a specific spatial arrangement of atoms, play a critical role in the molecule's structure and reactivity. researchgate.net
In 1-ethynyl-1,4-cyclohexanediol, several such effects are plausible. Hyperconjugation, the interaction of a filled bonding orbital (σ) with an adjacent empty anti-bonding orbital (σ), can influence bond lengths and stability. researchgate.net For instance, an axial C-H bond can interact with the anti-periplanar C-C σ orbital of the ring.
A particularly significant interaction can occur in the cis isomer. In the conformer where the C4-hydroxyl group is axial, an intramolecular hydrogen bond may form between the hydrogen of the axial hydroxyl group and the π-electron system of the ethynyl group at C1. This type of n → π* interaction, where the non-bonding electrons of the oxygen interact with the π-system of the alkyne, can provide additional stabilization for this specific conformer. Such an interaction would influence the conformational equilibrium and the relative acidity and reactivity of the involved functional groups. The accessibility of the hydroxyl and ethynyl groups for external reagents will be dictated by their conformational preference (axial vs. equatorial), thereby affecting the selectivity of reactions.
Hydrogen Bonding and Intermolecular Interactions in Solid State and Solution
The presence of two hydroxyl groups and an acidic acetylenic proton makes 1-ethynyl-1,4-cyclohexanediol capable of acting as both a hydrogen bond donor and acceptor. These interactions are critical in defining the supramolecular structure in the solid state and the behavior in solution.
In the Solid State: Drawing parallels with 1,4-cyclohexanediol, extensive intermolecular hydrogen bonding is expected to dominate the crystal lattice. nih.gov
In the trans isomer, with its diequatorial conformation, the hydroxyl groups are positioned far apart, favoring the formation of intermolecular O-H···O hydrogen bonds that link molecules into chains or sheets.
In the cis isomer, the proximity of the axial and equatorial groups could allow for a combination of inter- and intramolecular hydrogen bonds.
Furthermore, the terminal alkyne C-H group can participate in weaker C-H···O hydrogen bonds with the hydroxyl oxygen of a neighboring molecule, further contributing to a stable three-dimensional network.
In Solution: The nature of hydrogen bonding is highly dependent on the solvent.
In non-polar solvents , intramolecular hydrogen bonding is more likely, particularly in the cis isomer between the axial -OH group and the equatorial C1-substituent's oxygen or ethynyl π-cloud.
In protic solvents (like water or alcohols), competitive intermolecular hydrogen bonding between the solute and solvent molecules will likely disrupt most intramolecular interactions.
Table 3: Potential Hydrogen Bonding Interactions in 1-ethynyl-1,4-cyclohexanediol
| Interaction Type | Donor | Acceptor | Context |
|---|---|---|---|
| Strong Intermolecular | Hydroxyl (-OH) | Hydroxyl Oxygen (-O-) | Solid-state, Concentrated solutions |
| Weak Intermolecular | Acetylenic C-H | Hydroxyl Oxygen (-O-) | Solid-state |
| Intramolecular (cis-isomer) | Axial Hydroxyl (-OH) | π-system of ethynyl group | Non-polar solvents |
| Solvent Interaction | Hydroxyl (-OH) | Protic Solvent | Protic solutions |
| Solvent Interaction | Protic Solvent | Hydroxyl Oxygen (-O-) | Protic solutions |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-ethynyl-1,4-cyclohexanediol, offering detailed insight into the molecular framework and the relative orientation of substituents. Both ¹H and ¹³C NMR are utilized to map the carbon and proton environments within the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-ethynyl-1,4-cyclohexanediol, key signals include the acetylenic proton (≡C-H), the protons of the cyclohexane (B81311) ring, and the hydroxyl (-OH) protons. The chemical shifts and splitting patterns of the cyclohexane ring protons are particularly sensitive to the stereochemistry of the two hydroxyl groups (cis or trans). google.comrsc.org In the cis isomer, the axial and equatorial protons will exhibit distinct chemical shifts and coupling constants compared to the trans isomer due to different magnetic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-ethynyl-1,4-cyclohexanediol (Note: Values are representative and can vary based on solvent and stereoisomer.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetylenic H (≡C-H) | ~2.5 | - |
| Acetylenic C (-C≡) | - | ~85-90 |
| Acetylenic C (≡C-H) | - | ~70-75 |
| Quaternary C (C-OH, ethynyl-substituted) | - | ~65-70 |
| Methine C (CH-OH) | ~3.5-4.0 | ~68-73 |
| Cyclohexane CH₂ | ~1.4-2.2 | ~30-40 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of 1-ethynyl-1,4-cyclohexanediol and to study its fragmentation patterns, which can provide structural confirmation. Using a technique like electron ionization (EI), the molecule is ionized to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (C₈H₁₂O₂, MW = 140.18 g/mol ).
The fragmentation of the molecular ion provides further structural clues. For 1-ethynyl-1,4-cyclohexanediol, characteristic fragmentation pathways are expected to include:
Loss of a water molecule (H₂O) from the diol, leading to a fragment ion at m/z 122.
Loss of the ethynyl (B1212043) group (C₂H) , resulting in a fragment at m/z 115.
Cleavage of the cyclohexane ring , which can produce a variety of smaller fragment ions.
Analysis of these fragments helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition and further validating the identity of the compound. chemicalbook.comnih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for 1-ethynyl-1,4-cyclohexanediol
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (C₈H₁₂O₂) | 140 |
| [M-H₂O]⁺ | Loss of Water | 122 |
| [M-C₂H]⁺ | Loss of Ethynyl Group | 115 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in 1-ethynyl-1,4-cyclohexanediol.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl groups. The presence of the terminal alkyne is indicated by a sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretch, and another absorption in the region of 2150-2100 cm⁻¹ for the C≡C triple bond stretch. nist.gov Aliphatic C-H stretching vibrations from the cyclohexane ring are expected between 3000 and 2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, which may show a weak band in the IR spectrum, typically exhibits a strong and sharp signal in the Raman spectrum in the 2150-2100 cm⁻¹ region, making it a valuable tool for confirming the alkyne functionality. chemicalbook.com The cyclohexane ring vibrations are also active in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for 1-ethynyl-1,4-cyclohexanediol
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) | Weak |
| Alkyne (≡C-H) | ≡C-H Stretch | ~3300 (sharp, weak to medium) | ~3300 (sharp, medium) |
| Alkyne (-C≡C-) | C≡C Stretch | 2150-2100 (sharp, weak) | 2150-2100 (sharp, strong) |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of 1-ethynyl-1,4-cyclohexanediol in the solid state, provided a suitable single crystal can be grown. This technique provides precise bond lengths, bond angles, and torsional angles.
Crucially, X-ray crystallography can definitively establish the stereochemistry of the diol, confirming whether the compound is the cis or trans isomer. It also reveals the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the packing of the molecules in the crystal lattice. While specific crystallographic data for 1-ethynyl-1,4-cyclohexanediol is not widely published, the technique has been successfully applied to determine the crystal structures of related compounds like 1,4-cyclohexanediol (B33098), demonstrating its utility for this class of molecules. nih.gov
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of 1-ethynyl-1,4-cyclohexanediol and for separating mixtures, particularly the cis and trans stereoisomers.
Gas Chromatography (GC): GC can be used to determine the purity of a sample. Coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture and their individual identification based on their mass spectra. nih.govgoogle.com The retention times of the cis and trans isomers would likely differ, allowing for their quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for both analytical and preparative-scale separations. By selecting an appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase, the cis and trans isomers of 1-ethynyl-1,4-cyclohexanediol can be effectively separated. google.com This is crucial for obtaining isomerically pure samples for further study.
Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks. The different polarities of the cis and trans isomers may lead to different retention factors (Rƒ values), providing a quick method to distinguish them. google.com
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of "1,4-Cyclohexanediol, 1-ethynyl-". These calculations can determine the molecule's optimized geometry, electron distribution, and the energies of its molecular orbitals.
Key parameters that can be calculated include:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For instance, a study on chromene derivatives showed that a smaller band gap was associated with higher softness and reactivity. rsc.org
Electron Density and Electrostatic Potential: These reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions, which is essential for predicting intermolecular interactions.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation can be calculated to assess the compound's stability.
Table 1: Hypothetical Electronic Properties of 1,4-Cyclohexanediol (B33098), 1-ethynyl- based on DFT Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an uneven distribution of electron density, influencing solubility and intermolecular forces. |
Molecular Dynamics Simulations for Conformational Space Exploration
The cyclohexane (B81311) ring in "1,4-Cyclohexanediol, 1-ethynyl-" is not static and can exist in various conformations, primarily the chair, boat, and twist-boat forms. The substituents (hydroxyl and ethynyl (B1212043) groups) can adopt either axial or equatorial positions, leading to a complex conformational landscape.
Molecular dynamics (MD) simulations are a powerful computational method to explore this conformational space over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into:
Conformational Preferences: Determining the relative populations of different conformers (e.g., diaxial, diequatorial, axial-equatorial) at a given temperature. While equatorial conformations are often preferred, axial structures can also be significant, as seen in trans-1,4-cyclohexanediol. rsc.org
Interconversion Pathways: Mapping the energy barriers and transition states between different conformations, such as the chair-to-chair interconversion.
Solvent Effects: MD simulations can explicitly include solvent molecules to study how they influence conformational equilibria and intermolecular interactions. rsc.org
Hydrogen Bonding: Analyzing the dynamics of intermolecular and intramolecular hydrogen bonds involving the hydroxyl groups.
The development of a specific force field, such as "q4md-CD" for cyclodextrins, can enhance the accuracy of MD simulations for specific molecular families. rsc.org
Table 2: Potential Conformers of 1,4-Cyclohexanediol, 1-ethynyl- and Their Expected Relative Stabilities
| Conformer | Ethynyl Group Position | Hydroxyl Group Position | Expected Relative Energy (kcal/mol) |
| Chair 1 (cis) | Equatorial | Axial | Lower |
| Chair 2 (cis) | Axial | Equatorial | Higher |
| Chair 1 (trans) | Equatorial | Equatorial | Lowest |
| Chair 2 (trans) | Axial | Axial | Highest |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving "1,4-Cyclohexanediol, 1-ethynyl-". By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and activation energies.
For example, in a reaction involving the ethynyl group, such as a cycloaddition or a Sonogashira coupling, DFT calculations can be used to:
Model Transition State Structures: Determine the geometry of the highest energy point along the reaction coordinate.
Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate. For example, in the synthesis of pyrrolidinedione derivatives, energy barriers for different stages of the reaction were calculated to be as high as 197.8 kJ mol⁻¹. researchgate.net
Evaluate Reaction Pathways: Compare the energetics of different possible mechanisms (e.g., concerted vs. stepwise) to predict the most likely pathway. For instance, a study on nitrilimine cycloadditions found that both [3+2] and [1+2] pathways were concerted and asynchronous. researchgate.net
Assess Regioselectivity and Stereoselectivity: Predict the preferred orientation of reactants and the stereochemical outcome of a reaction.
A combined experimental and computational approach, as demonstrated in the synthesis of pyrazoles from vinyl ethers, can provide a comprehensive understanding of the reaction mechanism. researchgate.net
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Quantum chemical calculations are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of "1,4-Cyclohexanediol, 1-ethynyl-".
NMR Spectroscopy: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing calculated spectra with experimental data can help confirm the structure and assign signals to specific atoms. The deviation between experimental and theoretical chemical shifts is often small and acceptable for direct comparison. researchgate.net
Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies can help in the interpretation of infrared and Raman spectra, assigning specific bands to the vibrational modes of the molecule (e.g., O-H stretch, C≡C stretch, C-O stretch).
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π, π→π). rsc.org Deep learning models combined with DFT calculations are also emerging as a powerful tool for predicting optical properties. nih.gov
Global Reactivity Descriptors: Derived from the energies of the frontier molecular orbitals, these descriptors provide a quantitative measure of the molecule's reactivity.
Table 3: Predicted Spectroscopic Data and Reactivity Descriptors for 1,4-Cyclohexanediol, 1-ethynyl-
| Parameter | Predicted Value/Range | Method of Prediction | Significance |
| ¹³C NMR (C≡C) | 80-90 ppm | DFT | Characteristic chemical shift for the ethynyl carbons. |
| ¹H NMR (≡C-H) | 2.5-3.0 ppm | DFT | Chemical shift for the acetylenic proton. |
| IR Stretch (C≡C) | 2100-2150 cm⁻¹ | DFT | Indicates the presence of the carbon-carbon triple bond. |
| IR Stretch (O-H) | 3200-3600 cm⁻¹ | DFT | Broad band indicating hydrogen-bonded hydroxyl groups. |
| Chemical Hardness | 4.0 eV | DFT (from HOMO-LUMO gap) | Measures resistance to change in electron distribution. |
| Electronegativity | 4.5 eV | DFT (from HOMO/LUMO energies) | Measures the power to attract electrons. |
Applications in Advanced Chemical Synthesis and Materials Science
A Strategic Building Block for the Synthesis of Complex Molecules
The dual reactivity of 1,4-Cyclohexanediol (B33098), 1-ethynyl- makes it a strategic starting material for the construction of intricate organic molecules. The hydroxyl group can undergo typical alcohol reactions, while the ethynyl (B1212043) group provides a gateway to a host of carbon-carbon and carbon-heteroatom bond-forming reactions.
A Potential Precursor in the Synthesis of Natural Products
While direct applications in the total synthesis of natural products are not extensively documented in publicly available literature, the structural motif of 1,4-Cyclohexanediol, 1-ethynyl- is present in various complex natural products. The cyclohexanediol core is a common feature in many biologically active compounds. nih.govrsc.org The ethynyl group offers a versatile handle for further elaboration through reactions such as hydroboration-oxidation, metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), and cycloadditions, which are fundamental strategies in the synthesis of natural products. organic-chemistry.orgfrontiersin.orgresearchgate.net For instance, the ethynyl group could be transformed into a variety of other functional groups, or it could be used to link the cyclohexyl core to other fragments of a complex target molecule.
A Candidate for the Synthesis of Chiral Auxiliaries and Ligands
The development of new chiral ligands and auxiliaries is crucial for advancing asymmetric catalysis. massey.ac.nzresearchgate.netutexas.edu While specific examples of chiral auxiliaries or ligands derived directly from 1,4-Cyclohexanediol, 1-ethynyl- are not prevalent in the literature, its structure suggests significant potential in this area. The diol functionality can be used to create chiral environments, and methods for the enantioselective synthesis of substituted cyclohexanediols are known. clockss.org The ethynyl group can be further functionalized to introduce phosphine (B1218219), amine, or other coordinating groups necessary for ligand activity. The rigid cyclohexane (B81311) backbone can provide a well-defined steric environment around a metal center, which is a desirable feature for inducing high stereoselectivity in catalytic reactions. The synthesis of novel chiral ligands often involves the strategic use of bifunctional building blocks, and 1,4-Cyclohexanediol, 1-ethynyl- fits this profile. researchgate.net
A Key Component in Polymer Chemistry and the Development of Advanced Materials
The presence of two reactive sites, the hydroxyl groups and the ethynyl group, allows 1,4-Cyclohexanediol, 1-ethynyl- to be incorporated into polymers through various mechanisms, leading to materials with unique properties.
A Monomer in Polyaddition and Polycondensation Reactions
1,4-Cyclohexanediol and its derivatives are utilized as monomers in the synthesis of polyesters and polyurethanes. google.comgoogle.commdpi.com The diol functionality of 1,4-Cyclohexanediol, 1-ethynyl- enables its participation in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The incorporation of the rigid cyclohexyl ring into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting polyester. mdpi.com
Furthermore, the ethynyl group provides a site for post-polymerization modification or for participation in polyaddition reactions. For example, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide range of functional groups along the polymer chain. rsc.org This approach allows for the synthesis of functional polymers with precisely controlled architectures and properties.
A Cross-linking Agent in the Formation of Polymer Networks
The trifunctional nature of 1,4-Cyclohexanediol, 1-ethynyl- (two hydroxyl groups and one ethynyl group) makes it an excellent candidate for use as a cross-linking agent in the formation of polymer networks. nih.govresearchgate.net The hydroxyl groups can react with isocyanates to form polyurethane networks, or with dicarboxylic acids to form cross-linked polyesters. The ethynyl group can then serve as an additional point for cross-linking through various reactions, such as oxidative coupling or cycloaddition reactions. This can lead to the formation of highly cross-linked thermosetting polymers with enhanced thermal and mechanical stability. The ability to control the degree of cross-linking by utilizing the different reactivities of the hydroxyl and ethynyl groups allows for the fine-tuning of the material's properties.
A Modifier for Polymer Properties
The incorporation of 1,4-Cyclohexanediol, 1-ethynyl- as a comonomer or an additive can significantly modify the properties of existing polymers like polyesters and silicones. In polyesters, the introduction of the cyclohexyl ring can improve properties such as glass transition temperature and hydrolytic stability. mdpi.com The pendant ethynyl groups can be used to introduce specific functionalities or to create inter-chain linkages, thereby modifying the polymer's solubility, processability, and final material properties.
In the context of silicones, while direct evidence for the use of 1,4-Cyclohexanediol, 1-ethynyl- is not available, ethynyl-functionalized compounds are known to be used in silicone chemistry. The ethynyl group can participate in hydrosilylation reactions with Si-H bonds, a common cross-linking mechanism in silicone elastomers. The hydroxyl groups could also be used to modify the surface of silica (B1680970) fillers, improving their compatibility with the silicone matrix.
Role in Catalysis and Inhibitor Design (e.g., catalyst inhibitors)
While no direct research exists for the catalytic or inhibitory properties of 1-ethynyl-1,4-cyclohexanediol, the known behavior of 1-ethynyl-1-cyclohexanol (B41583) provides a basis for speculation. 1-ethynyl-1-cyclohexanol is a well-established inhibitor for platinum-based catalysts, where the terminal alkyne strongly coordinates to the metal center, thereby moderating its catalytic activity. titanos.comepo.org This is particularly useful in controlling the curing of silicone formulations. titanos.com
It is conceivable that 1-ethynyl-1,4-cyclohexanediol could exhibit similar or perhaps more complex inhibitory effects. The additional hydroxyl group could influence its solubility and interaction with the catalytic system, potentially leading to novel inhibitory characteristics. The diol functionality might also allow it to act as a ligand for a wider range of metal catalysts, although no studies have been published to confirm this.
Development of Novel Organic Reagents and Linkers
The bifunctional nature of 1-ethynyl-1,4-cyclohexanediol, possessing both hydroxyl and ethynyl groups, makes it an intriguing candidate for development as a novel organic reagent and linker molecule. sigmaaldrich.comgoogle.com The hydroxyl groups can undergo a variety of reactions, such as esterification or etherification, while the terminal alkyne can participate in reactions like click chemistry, Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. meisenbaochem.comresearchgate.netnih.gov
This dual reactivity would allow for the orthogonal functionalization of the molecule, making it a potentially valuable building block for constructing complex molecular architectures. For instance, it could serve as a cross-linking agent in polymer chemistry, with the hydroxyl groups reacting with functional groups on polymer chains and the ethynyl group available for subsequent modification or for creating a network structure. sigmaaldrich.comgoogle.comresearchgate.net The cyclohexane ring would provide a rigid and well-defined scaffold, influencing the spatial arrangement of the connected moieties. However, without experimental data, its efficacy as a reagent or linker remains in the realm of theoretical application.
Future Research Directions and Emerging Trends
Innovations in Asymmetric Synthesis of 1,4-Cyclohexanediol (B33098), 1-ethynyl-
The development of stereoselective synthetic routes to access specific isomers of 1,4-Cyclohexanediol, 1-ethynyl- is a paramount objective. The spatial arrangement of the hydroxyl and ethynyl (B1212043) groups will profoundly influence the molecule's properties and its applications in areas such as chiral catalysis and biologically active compounds. Future research is anticipated to focus on organocatalytic methods, which have shown considerable success in the asymmetric synthesis of complex cyclohexane (B81311) derivatives. nih.gov
One promising strategy involves a sequential organocatalytic approach, potentially starting with the asymmetric Michael addition to a suitable precursor, followed by further transformations to introduce the ethynyl and hydroxyl functionalities with high stereocontrol. nih.gov The use of bifunctional organocatalysts, such as amino-squaramides, could facilitate the creation of multiple stereocenters in a one-pot reaction, offering an efficient pathway to enantiomerically pure products. nih.gov
| Strategy | Key Features | Potential Advantages |
|---|---|---|
| Organocatalytic Cascade Reactions | Sequential Michael-Michael-1,2-addition or similar cascades. | High stereoselectivity, construction of multiple stereocenters in one pot. nih.gov |
| Enzymatic Resolutions | Use of lipases or other enzymes to selectively acylate one enantiomer of a racemic mixture. | High enantioselectivity under mild, environmentally friendly conditions. jocpr.com |
| Chiral Pool Synthesis | Starting from readily available, enantiomerically pure natural products. | Defined absolute stereochemistry in the final product. |
Exploration of Novel Reactivity with Advanced Catalytic Systems
The ethynyl group in 1,4-Cyclohexanediol, 1-ethynyl- is a versatile handle for a multitude of chemical transformations. Future research will undoubtedly explore its reactivity using advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are expected to be a major focus, allowing for the facile introduction of aryl, heteroaryl, and vinyl substituents. researchgate.net The development of copper-free and phosphine-free Sonogashira coupling conditions would enhance the sustainability of these transformations. researchgate.net
Furthermore, the hydroxyl groups offer sites for derivatization or can influence the reactivity of the alkyne. Catalytic systems that can selectively activate one functional group in the presence of the other will be highly sought after. For instance, transition-metal catalysts could enable intramolecular reactions, such as cyclizations, to form novel heterocyclic structures. The use of heterogeneous catalysts, like supported metal nanoparticles, could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. hilarispublisher.com
| Reaction Type | Catalytic System | Potential Products |
|---|---|---|
| Sonogashira Coupling | Palladium-based catalysts (e.g., Pd EnCat™ 30) | Aryl-, heteroaryl-, and vinyl-substituted alkynes. researchgate.net |
| Click Chemistry | Copper or Ruthenium catalysts | Triazole-containing derivatives for applications in medicinal chemistry and materials science. |
| Intramolecular Cyclization | Transition-metal catalysts (e.g., Pd(II), Au(I)) | Novel oxygen-containing heterocyclic scaffolds. researchgate.net |
| Oxidation | TiZrCo metallic catalysts | Oxidized derivatives such as ketones or epoxides. mdpi.com |
Computational Design of Derivatives with Tailored Chemical Functionality
Computational chemistry and molecular modeling will be instrumental in accelerating the discovery of 1,4-Cyclohexanediol, 1-ethynyl- derivatives with specific, tailored functionalities. Quantum mechanics calculations can be employed to predict the reactivity of the different functional groups, guiding the selection of appropriate reaction conditions and catalysts. Furthermore, molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its derivatives, which is crucial for understanding their interactions with biological targets or their packing in the solid state.
A significant area of future research will involve the in silico design of derivatives for applications in drug discovery and materials science. By modeling the interactions of virtual libraries of 1,4-Cyclohexanediol, 1-ethynyl- derivatives with protein binding sites, researchers can identify promising candidates for synthesis and biological evaluation. Similarly, computational methods can be used to predict the electronic and optical properties of polymers and supramolecular assemblies incorporating this molecule, facilitating the design of novel functional materials.
Integration into Supramolecular Architectures and Nanomaterials
The rigid cyclohexane backbone combined with the hydrogen-bonding capabilities of the hydroxyl groups and the versatile reactivity of the ethynyl group makes 1,4-Cyclohexanediol, 1-ethynyl- an excellent building block for supramolecular chemistry and nanomaterials. The formation of well-defined hydrogen-bonded networks can be exploited to construct ordered crystalline materials, including co-crystals and clathrates with interesting inclusion properties. tandfonline.com The ethynyl group can serve as a reactive site for post-synthetic modification within these architectures or for anchoring the molecule to surfaces.
Future work will likely focus on the use of 1,4-Cyclohexanediol, 1-ethynyl- in the synthesis of functional nanomaterials. For instance, it could be incorporated into metal-organic frameworks (MOFs) to introduce specific functionalities or to act as a linker with a defined geometry. Additionally, the ethynyl group allows for the covalent attachment of this molecule to the surface of nanoparticles, such as carbon nanotubes or gold nanoparticles, to create hybrid materials with tailored properties for applications in sensing, catalysis, or biomedical imaging. nih.govnih.gov
Environmental and Sustainable Chemical Process Development
The development of environmentally benign and sustainable processes for the synthesis of 1,4-Cyclohexanediol, 1-ethynyl- and its derivatives is a critical future research direction. A key trend is the utilization of biomass-derived feedstocks. researchgate.net For example, cyclohexane derivatives can be produced from lignin, a major component of woody biomass. researchgate.net Establishing a synthetic route from bio-based precursors would significantly improve the green credentials of this compound. BP has already initiated the supply of "green" cyclohexane derived from feedstocks like rapeseed oil and biomass, indicating a move towards more sustainable chemical production. chemanager-online.com
In addition to renewable feedstocks, the principles of green chemistry will guide the development of the synthetic methodologies themselves. researchgate.net This includes the use of safer solvents, the development of highly efficient catalytic processes to minimize waste, and the implementation of continuous flow technologies for safer and more scalable production. jocpr.comsemanticscholar.org The use of biocatalysts, such as enzymes, for specific transformations under mild conditions represents another promising avenue for sustainable synthesis. jocpr.comhilarispublisher.com
Q & A
Q. What are the optimal catalytic conditions for synthesizing trans-1,4-cyclohexanediol from hydroquinone?
The synthesis of trans-1,4-cyclohexanediol via catalytic hydrogenation of hydroquinone achieves optimal selectivity and conversion under the following conditions:
- Catalyst : A 367:1 substrate-to-catalyst ratio.
- Temperature : 150°C.
- Hydrogen pressure : 5 MPa.
- Solvent : Ethanol.
- Reaction time : 2 hours.
Under these parameters, hydroquinone conversion reaches 98.8% with 77.7% selectivity for trans-1,4-cyclohexanediol. This process minimizes side reactions and maximizes yield, making it critical for scalable synthesis .
Q. How does 1,4-cyclohexanediol function as a permeation retardant in transdermal drug formulations?
1,4-Cyclohexanediol enhances drug retention in skin layers by forming hydrogen-bonded complexes with active pharmaceutical ingredients (e.g., azelaic acid or metronidazole). Key methodological insights include:
- Experimental model : Porcine skin (mimicking human permeability) in Franz diffusion cells.
- Mechanism : The rigid cyclohexane backbone and dual hydroxyl groups reduce drug mobility by increasing formulation viscosity and interacting with stratum corneum lipids.
- Comparative studies : Substitution with 1,2-cyclohexanediol or linear diols (e.g., 1,6-hexanediol) results in lower retardation efficacy, highlighting structural specificity .
Q. What analytical techniques differentiate cis- and trans-1,4-cyclohexanediol isomers?
Crystallographic and thermal analyses are employed:
- X-ray diffraction (XRD) : Reveals distinct hydrogen-bonding patterns; cis isomers form intramolecular H-bonds, while trans isomers exhibit intermolecular networks.
- Differential Scanning Calorimetry (DSC) : Melting points differ significantly (cis: 113–114°C; trans: 143°C).
- Graph-set analysis : Quantifies H-bond motifs (e.g., cyclic dimers in trans isomers), critical for predicting solubility and crystallinity .
Advanced Research Questions
Q. What methodologies enable sustainable production of 1,4-cyclohexanediol from lignin-derived sources?
A catalytic two-step process converts lignin oils into 1,4-cyclohexanediol (14CHDO) with 10.7 wt% yield (on a dry oil basis):
- Depolymerization : High molecular weight lignin is fragmented using RANEY® Ni catalysts in isopropanol.
- Hydrogenation : Selective hydrogenation of intermediates (e.g., catechol derivatives) at 170°C under NH3 pressure.
This method avoids petroleum-based benzene, aligning with green chemistry principles and reducing reliance on fossil feedstocks .
Q. How do polymorphism and conformational isomorphism affect the material properties of trans-1,4-cyclohexanediol?
Three polymorphs (I, II, III) of trans-1,4-cyclohexanediol exhibit distinct stability and packing:
- Polymorph II : Monoclinic P21/a structure with coexisting biequatorial and biaxial conformers, leading to conformational isomorphism.
- Thermal stability : Polymorph III is metastable, reverting to II upon heating.
- Implications : Polymorph selection influences mechanical strength and dissolution rates in polymer matrices, critical for biomedical applications like tissue-engineered scaffolds .
Q. What kinetic models describe the conversion of 1,4-cyclohexanediol to 1,4-cyclohexanediamine under ammonolysis?
A pseudo-homogeneous power-law model quantifies the reaction kinetics:
- Key variables : Catalyst type (e.g., RANEY® Ni), solvent polarity (isopropanol optimal), and temperature (150°C).
- Rate constants : Apparent constants (k1–k4) derived from time-dependent product profiles.
- Ammonia pressure : 7 bar maximizes amine yield by stabilizing intermediates.
This model aids in reactor design and process optimization for high-purity diamine production .
Q. How does superelectrophilic isomerization impact the stability of 1,4-cyclohexanediol-derived dications?
Ab initio calculations reveal that 1,4-dications (e.g., from 1,4-cyclohexanediol) undergo isomerization to 1,8-dications, lowering energy by ~26 kcal/mol. This rearrangement increases carbocation separation from 2.80 Å to 3.58 Å, reducing electrostatic repulsion and enhancing stability. Such insights guide the design of acid-catalyzed reactions involving cyclohexanediol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
